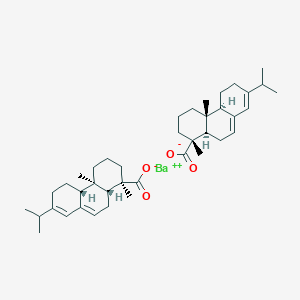
Acetonitrile;oxoniobium;trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetonitrile;oxoniobium;trihydrochloride is a chemical compound that combines acetonitrile, oxoniobium, and trihydrochloride. Acetonitrile is a colorless liquid with the formula CH₃CN, commonly used as a solvent in organic synthesis and as an intermediate in the production of various chemicals . Oxoniobium refers to a niobium compound in which niobium is in a higher oxidation state, often used in catalysis and materials science . Trihydrochloride indicates the presence of three hydrochloride (HCl) molecules associated with the compound .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetonitrile;oxoniobium;trihydrochloride typically involves the reaction of acetonitrile with a niobium compound in the presence of hydrochloric acid. One common method is the reaction of niobium pentachloride (NbCl₅) with acetonitrile in an anhydrous environment, followed by the addition of hydrochloric acid to form the trihydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods but optimized for efficiency and yield. The process often includes purification steps such as recrystallization or distillation to obtain the desired compound in high purity .
化学反応の分析
Types of Reactions
Acetonitrile;oxoniobium;trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state niobium compounds.
Reduction: Reduction reactions can convert the niobium to lower oxidation states.
Substitution: The acetonitrile group can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation reactions, reducing agents like sodium borohydride (NaBH₄) for reduction reactions, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield niobium oxides, while reduction can produce niobium hydrides. Substitution reactions can result in a variety of niobium complexes with different ligands .
科学的研究の応用
Acetonitrile;oxoniobium;trihydrochloride has several scientific research applications, including:
作用機序
The mechanism of action of acetonitrile;oxoniobium;trihydrochloride involves its interaction with molecular targets through coordination chemistry. The niobium center can form coordination complexes with various substrates, facilitating catalytic reactions. The pathways involved often include electron transfer processes and the formation of reactive intermediates .
類似化合物との比較
Similar Compounds
Acetonitrile: A simple nitrile compound used as a solvent and intermediate in organic synthesis.
Niobium Pentachloride: A niobium compound used in catalysis and materials science.
Niobium Oxide: A niobium compound used in the production of advanced materials.
Uniqueness
Acetonitrile;oxoniobium;trihydrochloride is unique due to its combination of acetonitrile and niobium in a trihydrochloride form, which imparts specific chemical properties and reactivity. This compound’s ability to participate in diverse chemical reactions and its applications in various fields make it distinct from other similar compounds .
特性
分子式 |
C4H9Cl3N2NbO |
|---|---|
分子量 |
300.39 g/mol |
IUPAC名 |
acetonitrile;oxoniobium;trihydrochloride |
InChI |
InChI=1S/2C2H3N.3ClH.Nb.O/c2*1-2-3;;;;;/h2*1H3;3*1H;; |
InChIキー |
HXDIUWYSWAIMPW-UHFFFAOYSA-N |
正規SMILES |
CC#N.CC#N.O=[Nb].Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[(P-tolyl)azo]nicotinonitrile](/img/structure/B13766883.png)


